2-(Difluoromethyl)-4-fluorophenol
Description
Significance of Fluorine Substitution in Organic Chemistry
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, yet its atomic radius is comparable to that of a hydrogen atom. tcichemicals.com This combination allows for the replacement of hydrogen with fluorine without significantly increasing the molecule's size, while inducing profound electronic effects. soci.org The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which often enhances the metabolic stability of a compound. rsc.orgrsc.org This increased stability can lead to a longer biological half-life for pharmaceuticals. numberanalytics.com Furthermore, fluorine substitution can influence a molecule's lipophilicity, which affects its ability to permeate biological membranes, and can modulate the acidity or basicity (pKa) of nearby functional groups, thereby impacting interactions with biological targets. numberanalytics.comnih.gov Consequently, approximately 20% of all pharmaceuticals and 35% of agrochemicals contain fluorine. soci.org
Overview of Phenolic Compounds in Synthetic Design
Phenolic compounds, characterized by a hydroxyl group (-OH) directly attached to an aromatic ring, are a crucial class of organic molecules with widespread applications. They serve as versatile building blocks in organic synthesis due to the reactivity of both the hydroxyl group and the aromatic ring. researchgate.netuq.edu.au The hydroxyl group can act as a nucleophile or be converted into other functional groups, while the aromatic ring can undergo various electrophilic substitution reactions. mdpi.com Phenolic structures are prevalent in natural products and are known for their diverse biological activities, including antioxidant properties. researchgate.netmdpi.com In synthetic design, the phenolic moiety is often used as a scaffold to construct more complex molecules with specific functions. frontiersin.org The ability to modify the properties of the phenolic ring through substitution makes them highly valuable in the development of new materials and therapeutic agents. frontiersin.orgresearchgate.net
Unique Chemical Attributes of the Difluoromethyl Group (-CF₂H)
The difluoromethyl group (-CF₂H) possesses a unique set of chemical and physical properties that distinguish it from other fluorinated substituents like the trifluoromethyl group (-CF₃). alfa-chemistry.comacs.org While the -CF₃ group significantly increases lipophilicity, the -CF₂H group offers a more moderate adjustment, providing a valuable tool for fine-tuning a molecule's properties. acs.org A key feature of the -CF₂H group is its ability to act as a lipophilic hydrogen bond donor. rsc.orgalfa-chemistry.com This characteristic allows it to serve as a bioisostere for functional groups like hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, potentially improving binding affinity to biological targets. rsc.orgalfa-chemistry.com The C-H bond in the -CF₂H group is highly polarized, contributing to its hydrogen bonding capacity. rsc.org This unique combination of moderate lipophilicity and hydrogen bond donor capability makes the difluoromethyl group an attractive feature in the design of bioactive molecules. alfa-chemistry.comchemicalbull.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-4-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZROIDZMOBRNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 2 Difluoromethyl 4 Fluorophenol
Electrophilic Aromatic Substitution Reactions
Regioselectivity Directing Effects of Phenolic Hydroxyl and Fluorine Substituents
The hydroxyl (-OH) group of the phenol (B47542) is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution. uci.edu This is due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction. The lone pairs on the oxygen atom can be delocalized into the ring, with the negative charge residing on the ortho and para positions, making them more nucleophilic and susceptible to attack by electrophiles.
Conversely, fluorine, like other halogens, exhibits a dual electronic effect. It is an inductively withdrawing group due to its high electronegativity, which deactivates the ring towards electrophilic attack. However, it also possesses lone pairs that can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions. uci.edu In the case of 2-(difluoromethyl)-4-fluorophenol, the fluorine is para to the hydroxyl group.
The directing effects of these two substituents are therefore synergistic. The powerful activating and ortho-, para-directing effect of the hydroxyl group dominates. The positions ortho to the hydroxyl group (positions 3 and 5) and the position para to it (position 4, already occupied by fluorine) are electronically enriched. Since the para position is blocked, electrophilic attack will be predominantly directed to the positions ortho to the hydroxyl group.
Influence of the Difluoromethyl Group on Aromatic Reactivity
While strongly deactivating, the influence of the difluoromethyl group on regioselectivity is also important. As an electron-withdrawing group, it acts as a meta-director. uci.edu In the context of this compound, this means it would direct incoming electrophiles to the positions meta to itself, which are positions 4 and 6. However, the powerful ortho-, para-directing effect of the hydroxyl group at position 1 typically overrides the meta-directing effect of the deactivating difluoromethyl group. Therefore, the primary sites of electrophilic attack remain the positions ortho to the hydroxyl group.
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution of this compound
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| -OH | 1 | +R, -I | Activating | Ortho, Para |
| -CHF₂ | 2 | -I | Deactivating | Meta |
| -F | 4 | -I, +R | Deactivating | Ortho, Para |
Data sourced from general principles of electrophilic aromatic substitution. uci.edu
Oxidation Chemistry of the Phenolic Moiety
The phenolic hydroxyl group is susceptible to oxidation, leading to a variety of products, including quinones, dimers, and polymers. The specific pathways and products are influenced by the reaction conditions and the nature of other substituents on the aromatic ring.
Quinone Formation Pathways
Phenols can be oxidized to form quinones, which are cyclic conjugated diketones. nih.gov The oxidation of this compound would likely proceed through the formation of a phenoxy radical, followed by further oxidation. Given the substitution pattern, the formation of a p-quinone is plausible. The oxidation of the parent compound could lead to the formation of 2-(difluoromethyl)-1,4-benzoquinone, with the expulsion of the fluorine atom. The formation of quinones from phenols can be catalyzed by various oxidative enzymes and metal ions. nih.gov The synthesis of fluorinated quinones has been achieved through methods like fluorination of 1,4-benzoquinones with reagents such as acetylhypofluorite. nih.gov
Dimerization and Polymerization Reactions
Phenoxy radicals, formed during the oxidation of phenols, can also undergo coupling reactions to form dimers and higher polymers. This process involves the reaction of two phenoxy radicals. The specific linkages formed (C-C or C-O-C) depend on the positions of highest spin density in the radical and steric factors. For this compound, dimerization could occur through the coupling of radicals at the positions ortho or para to the hydroxyl group, leading to a complex mixture of products. Studies on related trifluoromethylphenols have identified dimer-like transformation products during their hydrolysis and defluorination. rsc.org
Defluorination Mechanisms and Pathways
Defluorination, the cleavage of a carbon-fluorine bond, is a critical process in the degradation of fluorinated aromatic compounds. The C-F bond is generally strong and resistant to cleavage. However, under certain conditions, such as enzymatic action or specific chemical environments, defluorination can occur.
For fluorinated phenols, defluorination can be initiated by oxidation of the aromatic ring. For instance, studies on 4-fluorophenol (B42351) have shown that cytochrome P450 enzymes can catalyze oxidative defluorination, leading to the formation of a benzoquinone. nih.gov A proposed mechanism involves a direct oxygen insertion. nih.gov Similar enzymatic pathways could potentially lead to the defluorination of this compound.
Furthermore, research on the defluorination of trifluoromethylphenols has provided insights into potential mechanisms. rsc.org These studies suggest that the defluorination can proceed via an E1cb (Elimination Unimolecular conjugate Base) mechanism, particularly under alkaline conditions. rsc.org This mechanism is driven by the deprotonation of the phenolic hydroxyl group. While this research focused on the -CF₃ group, similar principles could apply to the -CHF₂ group, potentially leading to its hydrolysis and subsequent defluorination. Computational studies on heme dehaloperoxidases also suggest that defluorination can occur through hydrogen atom abstraction from the phenol group, followed by OH rebound and subsequent fluorine release to form benzoquinone products. manchester.ac.uk
Chemical and Biochemical Defluorination Studies
The cleavage of carbon-fluorine bonds in fluorinated aromatic compounds is a significant area of research due to the environmental persistence and potential toxicity of some of these molecules. While direct defluorination studies on this compound are not extensively detailed in the provided literature, research on analogous compounds like 4-fluorophenol and other fluorinated phenols provides valuable insights into potential degradation pathways.
Biochemical defluorination is a key process mediated by microorganisms. For instance, the enzyme cytochrome P450BM3 (F87G mutant) has been shown to catalyze the oxidative defluorination of 4-fluorophenol. nih.gov The reaction proceeds via a direct oxygen insertion mechanism, converting 4-fluorophenol into hydroquinone. nih.gov This process can be significantly stimulated by the presence of long-chain aldehydes. nih.gov
Studies on trifluoromethylphenols (TFMPs) under aqueous conditions have revealed that defluorination can occur spontaneously, particularly under alkaline pH. rsc.org The mechanism is believed to proceed through an E1cb (Elimination Unimolecular conjugate Base) pathway, driven by β-elimination after deprotonation of the phenolic hydroxyl group. rsc.org This suggests that the acidity of the phenol and the position of the fluorine substituents are critical factors in determining the reactivity towards hydrolysis and defluorination. rsc.org
The following table summarizes the enzymatic defluorination of 4-fluorophenol, which can serve as a model for understanding the potential biochemical fate of the C-F bond at the 4-position of this compound.
| Enzyme System | Substrate | Product | Key Findings |
| Cytochrome P450BM3-F87G | 4-Fluorophenol | Hydroquinone | Catalyzes oxidative defluorination; activity is enhanced 12-fold by 2-decenal. nih.gov |
Mechanistic Interrogations of C-F Bond Activation
The activation of C-F bonds is notoriously challenging due to their high bond dissociation energy, making them the strongest single bonds to carbon. rsc.org Mechanistic studies often focus on transition-metal catalysis or the use of strong Lewis acids/bases to facilitate the cleavage of these inert bonds. baranlab.org
For difluoromethyl groups attached to an aromatic ring, one approach to C-F bond activation is through the formation of a difluorocarbene intermediate. nih.gov While this is more commonly associated with the synthesis of difluoromethyl ethers from phenols, the underlying principles are relevant. The reaction of a difluoromethyl source with a base can generate difluorocarbene (:CF2), a highly reactive species. nih.gov Trapping experiments with alkenes to form difluorocyclopropanes have confirmed the existence of this intermediate. nih.gov
Another pathway for activating C-F bonds involves reductive defluorination or functionalization. While direct studies on this compound are scarce, research on the hydrodefluorination of benzotrifluoride (B45747) demonstrates that C(sp³)–F bonds can be activated and transformed. researchgate.net Furthermore, the activation of C-F bonds in perfluorinated aromatic derivatives has been achieved using reagents like ethynyl (B1212043) dithiocarbamate, which selectively targets the para C-F bond. nih.gov Such reactions proceed through the formation of an adduct that can then act as a fluoride (B91410) transfer agent. nih.gov The principles of selective C-F activation could potentially be applied to the C(sp²)-F bond in this compound. baranlab.org
Derivatization and Functionalization Strategies
Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group is a primary site for the derivatization of this compound. Etherification, in particular, is a common transformation. Phenols can be readily converted to their corresponding aryl difluoromethyl ethers through reaction with a difluorocarbene precursor. sci-hub.seorgsyn.org This reaction is typically performed under basic conditions to deprotonate the phenol, increasing its nucleophilicity. The resulting phenoxide then attacks the difluorocarbene. sci-hub.se
A variety of reagents can serve as the difluorocarbene source for O-difluoromethylation, including the S-(difluoromethyl)sulfonium salt and sodium chlorodifluoroacetate. sci-hub.seorgsyn.org These methods are valued for their operational simplicity and tolerance of a wide range of functional groups, including nitro, ester, and aldehyde moieties. sci-hub.se Another modern approach involves the use of 3,3-difluoroallyl sulfonium (B1226848) salts for the late-stage O-fluoroalkylation of phenols, which proceeds under mild, basic aqueous conditions and exhibits high selectivity for tyrosine residues in peptides. rsc.org
The table below outlines common conditions for the etherification of phenols, which are applicable to this compound.
| Reaction Type | Reagent | Base/Conditions | Key Features |
| O-Difluoromethylation | S-(Difluoromethyl)sulfonium salt | Lithium hydroxide (B78521) | Good to excellent yields for diverse phenols. sci-hub.se |
| O-Difluoromethylation | Sodium chlorodifluoroacetate (ClCF₂COONa) | N,N-Dimethylformamide / H₂O, 120 °C | Simple, uses a stable and non-toxic carbene source. orgsyn.org |
| O-gem-Difluoroallylation | 3,3-Difluoroallyl sulfonium salts | Aqueous buffer (pH 11.6) | High efficiency and chemoselectivity for late-stage functionalization. rsc.org |
Transformations Involving the Difluoromethyl Group
The difluoromethyl (CF₂H) group, while often considered a stable bioisostere, can also be a site for chemical transformation. A key strategy involves the deprotonation of the C-H bond within the CF₂H group to generate a nucleophilic difluoromethyl anion (ArCF₂⁻). acs.org Although the acidity of the ArCF₂H group is low, deprotonation can be achieved using a strong base in the presence of a Lewis acid, which stabilizes the resulting fluoroalkyl anion and prevents α-fluoride elimination. acs.org
These stabilized ArCF₂⁻ synthons are powerful reagents capable of reacting with a wide range of electrophiles, including aldehydes, ketones, and imines, to form new carbon-carbon bonds. acs.org This methodology effectively transforms the difluoromethyl group from a passive substituent into a versatile functional handle for building molecular complexity. acs.org This approach has been successfully applied to a variety of difluoromethyl (hetero)arenes, demonstrating its broad scope. acs.org
| Transformation | Reagents/Conditions | Intermediate Species | Subsequent Reaction |
| Nucleophilic Difluorobenzylation | KN(iPr)₂ / B₃N₃Me₆ / 18-crown-6 | Stabilized ArCF₂⁻ anion | Reaction with electrophiles (e.g., Ph₂CO) to form ArCF₂-C bonds. acs.org |
Late-Stage Functionalization and Diversification
Late-stage functionalization (LSF) is a critical strategy in drug discovery for rapidly generating analogues of a lead compound without resorting to de novo synthesis. nih.gov The unique electronic properties of this compound make it an interesting substrate for LSF. The reactivity of different positions on the aromatic ring can be predicted using computational methods, allowing for targeted modifications. nih.gov
LSF strategies can introduce additional diversity to the core structure. For example, methods for the late-stage gem-difluoroallylation of phenols can be used to install a versatile handle for further bioconjugation or modification. rsc.org Additionally, the development of novel radiolabeling techniques, such as the use of [¹⁸F]difluorocarbene, allows for the late-stage incorporation of radioisotopes into complex molecules for applications in positron emission tomography (PET). nih.gov This has been demonstrated for the selective ¹⁸F-difluoromethylation of phenolic O-H bonds. nih.gov The principles of LSF enable the diversification of molecules like this compound, creating libraries of related compounds for biological screening. rsc.orgresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Difluoromethyl 4 Fluorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-(Difluoromethyl)-4-fluorophenol, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.
Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment
The ¹H NMR spectrum of this compound provides foundational information for its structural verification. The proton of the difluoromethyl (-CHF₂) group is of particular diagnostic importance, typically appearing as a triplet due to coupling with the two equivalent fluorine atoms. The aromatic protons display complex splitting patterns (multiplets) resulting from proton-proton (H-H) and proton-fluorine (H-F) couplings. The phenolic hydroxyl (-OH) proton is usually observed as a broad singlet, though its chemical shift can be highly dependent on solvent and concentration.
¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton of the molecule. The carbon of the difluoromethyl group exhibits a characteristic triplet in the proton-decoupled ¹³C spectrum due to one-bond carbon-fluorine (¹JCF) coupling. The aromatic carbons show distinct chemical shifts influenced by the hydroxyl, difluoromethyl, and fluorine substituents. Long-range C-F couplings are also often observed, providing further structural confirmation.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -OH | 4.5 - 6.0 (broad s) | - |
| -CHF₂ | 6.6 - 7.2 (t, J ≈ 55 Hz) | 110 - 115 (t, ¹JCF ≈ 240 Hz) |
| C1-OH | - | 150 - 155 (d) |
| C2-CHF₂ | - | 120 - 125 (t) |
| C3-H | 7.0 - 7.2 (m) | 118 - 122 (d) |
| C4-F | - | 158 - 162 (d, ¹JCF ≈ 245 Hz) |
| C5-H | 6.8 - 7.0 (m) | 115 - 119 (d) |
Fluorine (¹⁹F) NMR for Fluorine Environment Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique crucial for analyzing fluorinated compounds. For this compound, two distinct signals are expected. The difluoromethyl group (-CHF₂) typically produces a doublet in the ¹⁹F NMR spectrum due to coupling with the attached proton. The aromatic fluorine atom at the C4 position will appear as a multiplet due to couplings with the neighboring aromatic protons. These distinct signals confirm the presence and electronic environment of the two different types of fluorine atoms in the molecule.
Table 2: Predicted ¹⁹F NMR Data for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Fluorine Group | Predicted ¹⁹F Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CHF₂ | -90 to -130 | Doublet (d) | JHF ≈ 55 Hz |
Advanced 2D NMR Techniques (e.g., DEPT, HHCOSY, TOCSY, F-detected 2D NMR)
To resolve spectral overlap and confirm connectivity, advanced 2D NMR experiments are employed.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ carbons. A DEPT-135 experiment would show the -CHF₂ carbon as a positive signal (CH) and the aromatic CH carbons also as positive signals, while quaternary carbons (C1, C2, C4) would be absent.
HHCOSY (Homonuclear Correlation Spectroscopy): This experiment maps the correlations between coupled protons. For this compound, it would reveal the coupling network among the aromatic protons, helping to assign their specific positions on the ring.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to show entire spin systems, which is particularly useful for assigning all protons within the aromatic ring system.
F-detected 2D NMR (e.g., ¹H-¹⁹F HETCOR): Heteronuclear correlation experiments such as HETCOR can directly map the correlations between protons and fluorine atoms. This would definitively link the proton signal of the -CHF₂ group to its corresponding fluorine signal and also show correlations between the aromatic fluorine and nearby aromatic protons.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is characterized by several key absorption bands that identify its main functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic group. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. Crucially, strong absorption bands corresponding to C-F stretching vibrations are expected in the 1000-1300 cm⁻¹ range, confirming the presence of both the difluoromethyl group and the aromatic fluorine.
Raman Spectroscopy for Molecular Vibrations
Table 3: Characteristic Vibrational Frequencies for this compound Note: These are typical frequency ranges. Actual experimental values may vary.
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | FT-IR | 3200 - 3600 (broad) |
| Aromatic C-H Stretch | FT-IR | 3000 - 3100 |
| Aromatic C=C Stretch | FT-IR/Raman | 1450 - 1600 |
| C-F Stretch (Aromatic) | FT-IR/Raman | 1150 - 1250 |
| C-F Stretch (Aliphatic) | FT-IR/Raman | 1000 - 1100 |
Electronic Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule. For this compound, understanding its absorption and emission characteristics is crucial for various potential applications.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the transitions from the ground electronic state to excited states, while fluorescence spectroscopy probes the emission of light from the lowest singlet excited state back to the ground state.
The UV-Vis absorption spectrum of a phenolic compound is influenced by the substituents on the aromatic ring. The presence of a hydroxyl (-OH) group, a known auxochrome, and fluorine atoms can cause shifts in the absorption maxima (λmax) compared to benzene (B151609). The difluoromethyl group (-CHF2), being electron-withdrawing, is also expected to influence the electronic transitions.
Fluorescence emission occurs at a longer wavelength (lower energy) than absorption, a phenomenon known as the Stokes shift. The intensity and wavelength of fluorescence are sensitive to the molecular structure and the local environment. For this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine and difluoromethyl groups would dictate its fluorescent properties.
Hypothetical Spectroscopic Data for this compound in Methanol
| Parameter | Value |
| Absorption Maximum (λabs) | ~275 nm |
| Molar Absorptivity (ε) | ~1500 M-1cm-1 |
| Emission Maximum (λem) | ~300 nm |
| Stokes Shift | ~25 nm |
| Quantum Yield (ΦF) | ~0.1 |
Fluorescence Lifetime Measurements (TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to determine the fluorescence lifetime (τ) of a molecule. The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is intrinsic to a molecule in a specific environment and is crucial for understanding its photophysics, including the rates of radiative and non-radiative decay processes.
The measurement involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to extract the fluorescence lifetime.
For this compound, the fluorescence lifetime would be influenced by the nature of its excited state and any processes that quench its fluorescence. Factors such as solvent polarity and the presence of quenchers can affect the measured lifetime. A hypothetical fluorescence lifetime measurement for this compound is presented in the following table.
Hypothetical Fluorescence Lifetime Data for this compound
| Parameter | Value |
| Excitation Wavelength | 275 nm |
| Emission Wavelength | 300 nm |
| Fluorescence Lifetime (τ) | ~2.5 ns |
| Chi-squared (χ²) of fit | ~1.1 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C7H5F3O), the exact molecular weight can be calculated from its chemical formula.
The expected molecular ion peak ([M]+) in the mass spectrum would correspond to the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural information. For this compound, fragmentation is likely to occur at the C-C and C-O bonds of the substituents on the phenol (B47542) ring. The difluoromethyl and fluoro groups will also influence the fragmentation pathways.
While a specific mass spectrum for this compound is not provided, a table of expected major fragments and their corresponding mass-to-charge ratios (m/z) can be predicted based on its structure.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (predicted) | Fragment Ion | Interpretation |
| 178.02 | [C7H5F3O]+ | Molecular ion |
| 159.02 | [M - F]+ | Loss of a fluorine atom |
| 127.02 | [M - CHF2]+ | Loss of the difluoromethyl group |
| 99.01 | [M - CHF2 - CO]+ | Subsequent loss of carbon monoxide |
| 79.02 | [C6H4F]+ | Fluorophenyl cation |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice.
A successful X-ray crystallographic analysis of this compound would require the growth of a single crystal of suitable size and quality. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the atomic positions can be determined.
As no crystal structure for this compound is currently available in open-access crystallographic databases, the following table presents a hypothetical set of crystallographic parameters that one might expect to obtain from such an analysis. These parameters are essential for a complete structural characterization of the compound in the solid state.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (Å3) | 820.4 |
| Z | 4 |
| Density (calculated) (g/cm3) | 1.445 |
| R-factor | < 0.05 |
Computational and Theoretical Investigations of 2 Difluoromethyl 4 Fluorophenol
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the molecular world that is often inaccessible through experimental means alone. These calculations are based on the fundamental principles of quantum mechanics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.netkarazin.ua The B3LYP functional, combined with a basis set such as 6-311+G(d,p), is commonly employed for the geometry optimization of phenolic compounds. nih.govresearchgate.netkarazin.ua This process determines the lowest energy arrangement of atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. Once the optimized geometry is obtained, DFT is used to calculate the electronic properties, offering insights into the molecule's reactivity and stability.
Ab initio methods, such as Møller-Plesset Perturbation Theory (MP2), are quantum chemistry methods based on first principles, without the inclusion of experimental data. researchgate.net MP2 calculations are often used to obtain a more accurate description of electron correlation compared to standard DFT methods. researchgate.net These higher-level calculations are valuable for refining the understanding of a molecule's energy and structure, providing a benchmark for results obtained by other computational techniques. researchgate.net
Analysis of Electronic Properties
The electronic properties of a molecule govern its chemical behavior. Computational analysis provides detailed information about these characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. researchgate.net A smaller energy gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a larger energy gap indicates greater stability. researchgate.netresearchgate.net
Interactive Table: Representative Frontier Molecular Orbital Energies
Below are typical values for a substituted phenol (B47542), illustrating the calculation of the energy gap.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: These are representative values for illustrative purposes.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com Regions of negative potential, typically shown in red, indicate areas that are rich in electrons and susceptible to electrophilic attack. Regions of positive potential, shown in blue, are electron-poor and prone to nucleophilic attack. The MEP map for 2-(Difluoromethyl)-4-fluorophenol would highlight the negative potential around the oxygen and fluorine atoms and positive potential near the hydroxyl hydrogen.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. taylorandfrancis.comacadpubl.euwisc.edu It examines interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. taylorandfrancis.com Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. acadpubl.eu
Interactive Table: Representative NBO Analysis of Donor-Acceptor Interactions
This table presents hypothetical, yet typical, stabilization energies for intramolecular interactions in a fluorinated phenol.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) O | σ(C-C) | 3.2 |
| LP(2) F | σ(C-C) | 2.5 |
| π(C=C) | π*(C=C) | 20.1 |
Note: These are representative values for illustrative purposes. LP denotes a lone pair.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions, allowing for the characterization of transient species like transition states and the prediction of the most favorable reaction pathways.
Understanding the formation of this compound necessitates the computational analysis of potential synthetic routes. A common method for the O-difluoromethylation of phenols involves the reaction with a difluorocarbene (:CF₂) source. Theoretical calculations, typically employing Density Functional Theory (DFT), can be used to model this reaction pathway.
The mechanism is predicted to proceed via the insertion of the electrophilic difluorocarbene into the O-H bond of 4-fluorophenol (B42351). Computational analysis focuses on identifying the transition state (TS) for this insertion step. By calculating the energy of the reactants, the transition state, and the product, the activation energy (energy barrier) for the reaction can be determined. This value is critical for predicting the feasibility and rate of the reaction. For instance, computational studies on the reactions of difluorocarbene have shown it to be a moderately electrophilic species, readily reacting with electron-rich substrates cas.cn. The phenolic oxygen of 4-fluorophenol is a nucleophilic site, making this reaction pathway plausible.
Similarly, other potential reactions, such as the defluorination of related trifluoromethylphenols, have been investigated computationally. These studies reveal that such reactions can proceed via mechanisms like an E1cb (Elimination Unimolecular conjugate Base) pathway, a process driven by the initial deprotonation of the molecule rsc.orgchemrxiv.org. While not directly forming this compound, these studies provide a framework for how computational analysis can be applied to understand the stability and degradation pathways of fluorinated phenols, identifying key intermediates and transition states that govern the reaction outcomes rsc.orgmontclair.edu.
While quantum mechanical calculations provide detailed information about static molecular structures and reaction energies, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, particularly in a solvent environment. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes, solvent interactions, and transport properties rsc.org.
For a molecule like this compound, MD simulations can elucidate its behavior in aqueous solution. Studies on the closely related 4-fluorophenol have used MD simulations to characterize the dynamics of hydration rsc.org. These simulations revealed that the C-F site is largely hydrophobic, a finding that contradicts models based on simple point charges and highlights the importance of more sophisticated force fields for fluorinated compounds rsc.org.
Investigation of Substituent Effects and Structure-Property Relationships
The chemical and physical properties of this compound are dominated by the electronic influence of its two substituents. Computational methods allow for a precise dissection of these effects.
Both the fluorine atom and the difluoromethyl group are strongly electron-withdrawing, primarily through the inductive effect (-I), due to the high electronegativity of fluorine atoms mdpi.com. This effect significantly alters the electron distribution within the aromatic ring and the phenolic hydroxyl group.
Fluorine (at C4): The fluorine atom at the para-position exerts a strong -I effect. It also possesses lone pairs of electrons that can be donated to the aromatic π-system, a phenomenon known as the resonance effect (+M). While the +M effect opposes the -I effect, for fluorine the inductive effect is dominant, leading to a net withdrawal of electron density from the ring nih.govacs.org.
Difluoromethyl Group (at C2): The -CHF₂ group is also a potent electron-withdrawing group due to the two fluorine atoms. Its inductive effect is stronger than a single fluorine but weaker than a trifluoromethyl (-CF₃) group. The Hammett substituent constant (σ), a quantitative measure of a substituent's electronic effect, illustrates this trend.
| Substituent Group | Hammett Constant (σₚ) |
|---|---|
| -CH₃ | -0.17 |
| -F | +0.06 |
| -CHF₂ | +0.32 |
| -CF₃ | +0.54 |
Data sourced from multiple references for substituted benzoic acids, illustrating the trend in electron-withdrawing strength. researchgate.netwikipedia.org
Computational tools like Molecular Electrostatic Potential (MESP) mapping can visualize these electronic effects. The MESP illustrates the charge distribution on the molecule's surface researchgate.netrsc.org. For this compound, the MESP would show a region of significant positive potential (electron deficiency) on the hydrogen of the hydroxyl group, enhanced by the electron-withdrawing substituents. Conversely, negative potential would be concentrated on the oxygen and fluorine atoms mdpi.comepa.gov. This polarization is key to understanding the molecule's acidity and intermolecular interactions.
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups increase acidity (lower the pKa value) by delocalizing the negative charge of the phenoxide ion, thereby stabilizing it.
The presence of both a 4-fluoro and a 2-difluoromethyl group is expected to make this compound considerably more acidic than phenol itself. The strong inductive effects of both groups pull electron density away from the phenoxide oxygen, dispersing the negative charge and stabilizing the anion. Computational protocols using DFT, often in combination with a solvation model, have proven highly accurate in predicting the pKa of substituted phenols researchgate.netneliti.com.
By comparing the experimental pKa values of related compounds, the cumulative effect in this compound can be estimated.
| Compound | Aqueous pKa |
|---|---|
| Phenol | 9.99 |
| 4-Fluorophenol | 9.89 |
| 2-Fluorophenol | 8.81 |
| 2-(Trifluoromethyl)phenol | 8.12 |
| 4-(Trifluoromethyl)phenol | 8.51 |
Experimental pKa data for related compounds. chemrxiv.orgresearchgate.netut.ee
The data shows that a fluorine substituent has a modest acid-strengthening effect, which is more pronounced from the ortho position. The trifluoromethyl group has a much stronger effect. The difluoromethyl group's effect would be intermediate between that of fluorine and trifluoromethyl. Therefore, with two electron-withdrawing groups, one being the potent -CHF₂ group in the ortho position, the pKa of this compound is predicted to be significantly lower than that of phenol, likely falling in the range of 7.0-8.0.
Hydrogen bonding plays a critical role in the physical properties and biological interactions of phenols askfilo.comyoutube.com. The substituents on this compound modify its hydrogen bonding capabilities in several ways:
Hydroxyl Group as Donor: The strong electron-withdrawing nature of the -F and -CHF₂ groups increases the polarity of the O-H bond, making the hydroxyl hydrogen more electropositive. This enhances the ability of the phenol to act as a hydrogen bond donor, forming stronger hydrogen bonds with acceptors like water, ethers, or nitriles researchgate.netquora.com. Computational studies can quantify this by calculating the interaction energies between the phenol and various hydrogen bond acceptors.
Oxygen and Fluorine as Acceptors: The oxygen of the hydroxyl group and the fluorine atom at the C4 position can both act as hydrogen bond acceptors, though they are generally weak. Their ability to accept a hydrogen bond is reduced by the inductive electron withdrawal, which decreases the electron density on these atoms.
Difluoromethyl Group Interactions: The difluoromethyl group itself can participate in non-traditional intermolecular interactions. The hydrogen atom on the difluoromethyl group is slightly acidic and can function as a weak hydrogen bond donor, a concept sometimes referred to as a "lipophilic hydrogen bond" acs.org. Furthermore, recent studies have shown that the -CHF₂ group can participate in intramolecular hydrogen bonding with adjacent groups, such as a nitro group, although this interaction is weaker than conventional hydrogen bonds rsc.org. In this compound, a weak intramolecular interaction between the ortho -CHF₂ hydrogen and the hydroxyl oxygen is theoretically possible and could influence the molecule's preferred conformation.
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the rotational orientations of the hydroxyl (-OH) and difluoromethyl (-CF2H) groups relative to the benzene (B151609) ring and to each other. Computational and theoretical investigations, though not extensively reported for this specific molecule, can be inferred from studies on structurally related substituted phenols and fluorinated aromatic compounds. The conformational preferences are governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions.
Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface (PES) of substituted phenols. For para-substituted phenols, studies have shown that electron-withdrawing substituents can influence the rotational barrier of the hydroxyl group. ugm.ac.idugm.ac.idresearchgate.net In the case of this compound, both the difluoromethyl group and the fluorine atom are electron-withdrawing, which is expected to impact the rotational barrier of the phenolic hydroxyl group.
The primary rotational isomers of this compound arise from the rotation around the C-O bond of the hydroxyl group and the C-C bond connecting the difluoromethyl group to the aromatic ring.
Rotation of the Hydroxyl Group:
The orientation of the hydroxyl group relative to the ortho-difluoromethyl group leads to two principal conformers:
syn-conformer: The hydrogen atom of the hydroxyl group is oriented towards the difluoromethyl group. This conformation could potentially be stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and one of the fluorine atoms of the difluoromethyl group.
anti-conformer: The hydrogen atom of the hydroxyl group is directed away from the difluoromethyl group. This conformation minimizes steric repulsion between the two adjacent substituents.
Studies on other ortho-substituted phenols and related molecules, such as 2'-fluoro-substituted acetophenone derivatives and 2-fluoroanisole, have often shown a preference for the anti or s-trans conformer to minimize electrostatic repulsion between electronegative atoms like fluorine and oxygen. nih.govnih.gov
Rotation of the Difluoromethyl Group:
The rotation of the difluoromethyl group also contributes to the conformational complexity. The orientation of the C-H bond within the -CF2H group relative to the plane of the benzene ring can lead to different staggered and eclipsed forms. The most stable arrangement will likely be one that minimizes steric clashes with the adjacent hydroxyl group and the aromatic ring.
Relative Stabilities:
Computational modeling is necessary to precisely determine the relative energies of the possible conformers. A hypothetical conformational analysis would involve calculating the single-point energies of various optimized geometries corresponding to different dihedral angles of the -OH and -CF2H groups. The global minimum on the potential energy surface would correspond to the most stable conformer.
Below is a representative data table illustrating the kind of results expected from a detailed computational study on the conformational analysis of this compound. The values are hypothetical and serve to demonstrate the expected relative stabilities of the key conformers.
| Conformer | Dihedral Angle (C2-C1-O-H) | Relative Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| anti-staggered | ~180° | 0.00 | Minimized steric and electrostatic repulsion |
| syn-staggered | ~0° | 1.5 - 3.0 | Potential for weak intramolecular H-bond vs. steric/electrostatic repulsion |
| gauche-1 | ~60° | 4.0 - 6.0 | Transition state, increased steric hindrance |
| gauche-2 | ~120° | 3.5 - 5.5 | Transition state, increased steric hindrance |
The anti-staggered conformer is anticipated to be the most stable due to the minimization of both steric and electrostatic repulsive forces between the bulky and electronegative difluoromethyl group and the hydroxyl group. The syn-staggered conformer, while potentially stabilized by a weak intramolecular hydrogen bond, is likely to be of higher energy due to the close proximity of the electronegative oxygen and fluorine atoms. The gauche conformations would represent higher energy transition states on the rotational potential energy surface. A thorough computational study would be required to definitively assign the global minimum and calculate the energy barriers between these conformers.
Applications of 2 Difluoromethyl 4 Fluorophenol in Advanced Organic Synthesis
Building Block in Complex Molecular Architectures
There is no specific information available in the searched literature that details the use of 2-(Difluoromethyl)-4-fluorophenol as a distinct building block in the synthesis of complex molecular architectures. While fluorinated building blocks, in general, are crucial in constructing novel molecules, the specific contributions and reaction schemes involving this particular phenol (B47542) are not documented. americanelements.combeilstein-journals.org
Intermediate in the Synthesis of Fluorinated Derivatives
The function of this compound as a direct precursor for various fluorinated derivatives is not explicitly described in the available research.
Role as a Chemical Probe or Bioisostere in Structural Analogues
The difluoromethyl (CHF₂) group is widely recognized as a valuable bioisostere for hydroxyl, thiol, or amine groups in drug design, as it can act as a lipophilic hydrogen bond donor. researchgate.neth1.coresearchgate.netresearchgate.net This property can enhance binding affinity, improve metabolic stability, and increase membrane permeability. princeton.edunih.gov For instance, studies on compounds like 2,6-difluorophenol (B125437) have explored its potential as a bioisostere for a carboxylic acid. nih.gov
Based on these principles, it is plausible that this compound could be investigated as a chemical probe or bioisostere in the design of novel structural analogues. However, there are no specific studies in the retrieved results that report its actual use or evaluation in this capacity.
Utility as a Protecting Group in Multi-Step Organic Synthesis
Protecting groups are temporary modifications of functional groups to prevent them from reacting during a synthetic sequence. organic-chemistry.orgoup.com While various fluorinated groups, such as the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, have been designed for the protection of alcohols, there is no evidence to suggest that the 2-(difluoromethyl)-4-fluorophenyl moiety itself has been developed or utilized as a protecting group in organic synthesis. nih.gov
Advancements in Organic Synthesis: The Role of this compound
While the field of organic synthesis continually seeks novel reagents and building blocks to enhance efficiency and environmental compatibility, specific research detailing the direct contributions of This compound to green chemistry methodologies through efficient fluorination is not prominently available in the public domain.
The principles of green chemistry emphasize the development of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of fluorination, this involves creating methods that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient.
Although direct applications of this compound in this specific area are not documented in available research, the broader field of green fluorination chemistry is an active area of investigation. Researchers are exploring various strategies to achieve more sustainable fluorination reactions. These include the use of less toxic fluorinating agents, catalytic methods that reduce waste, and the development of continuous flow processes which can offer better control and safety. rsc.org
For instance, the use of fluoroform (CHF3) as a difluoromethylating agent represents a move towards greater atom economy. rsc.org Similarly, the development of catalytic methods for fluorination and fluoroalkylation aims to replace stoichiometric reagents, thereby minimizing waste. The design of fluorinated building blocks that can be efficiently incorporated into complex molecules is another key aspect of advancing green pharmaceutical synthesis. nih.govnih.gov
Future research may yet uncover specific roles for compounds like this compound within these green chemistry paradigms. Its unique substitution pattern could potentially be leveraged in novel catalytic cycles or as a precursor to more advanced fluorinating agents. However, at present, detailed research findings to support its application in efficient and green fluorination are not accessible.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The future of synthesizing 2-(Difluoromethyl)-4-fluorophenol and related compounds will prioritize efficiency, safety, and environmental responsibility. A significant shift is expected towards methodologies that minimize waste and utilize less hazardous, more cost-effective reagents.
Continuous Flow Chemistry : This approach offers superior control over reaction parameters like temperature and pressure compared to traditional batch processing. For gas-liquid reactions, such as those that might use gaseous reagents, flow chemistry enhances mass transfer and allows for precise dosing, leading to improved yields and safety. rsc.org
Sustainable Reagents : There is a move away from harsh or environmentally damaging reagents. For instance, sodium chlorodifluoroacetate has emerged as a readily available, stable, and relatively non-toxic source for generating difluorocarbene, the reactive intermediate often required for difluoromethylation of phenols. orgsyn.org This represents a more sustainable alternative to other methods that may require harsh conditions or generate harmful byproducts. orgsyn.orgresearchgate.net
Green Chemistry Principles : Future synthetic strategies will increasingly incorporate green chemistry principles, such as using safer solvents, reducing the number of synthetic steps, and designing processes that are more atom-economical. The development of one-pot reactions, where multiple transformations occur in a single reaction vessel, will be a key area of focus.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Key Advantages | Future Research Focus |
|---|---|---|
| Continuous Flow Chemistry | Enhanced safety, scalability, precise control, improved mass transfer rsc.org | Integration with real-time analytics, development of compact and efficient reactor designs. |
| Sustainable Reagents | Lower toxicity, cost-effective, bench-stable, reduced environmental impact orgsyn.org | Discovery of new, bio-based reagents; utilization of earth-abundant metal catalysts. |
| Green Solvents/Catalysis | Reduced volatile organic compound (VOC) emissions, potential for catalyst recycling. | Exploring aqueous reaction media, supercritical fluids, and recyclable catalytic systems. |
Exploration of Underexplored Reactivity Pathways
While the difluoromethyl group is well-regarded as a bioisostere for hydroxyl or thiol groups, its full chemical reactivity remains an area of active investigation. researchgate.netrsc.org Future research will aim to unlock new transformations and applications by exploring novel reaction pathways.
Radical Chemistry : The generation and reactivity of the difluoromethyl radical (•CF2H) is a major focus. rsc.org Methods involving photoredox catalysis, which uses visible light to initiate reactions, are enabling C-H difluoromethylation under mild conditions. nih.govacs.org This strategy avoids the need for pre-functionalized starting materials, making it a more direct and efficient approach. acs.org
C-H Functionalization : Direct difluoromethylation of C-H bonds, particularly in heteroaromatic systems, is a powerful tool for modifying complex molecules. rsc.org Recent advances have utilized various radical precursors and catalytic systems, including those based on silver or organic semiconductor photocatalysts, to achieve this transformation. rsc.org
Electrophilic and Nucleophilic Pathways : New reagents are being developed that allow the difluoromethyl group to act as either an electrophile ("CF2H+") or a nucleophile. acs.org For example, N-tosyl-S-difluoromethyl-S-phenylsulfoximine has been shown to be an effective reagent for the difluoromethylation of various nucleophiles, proceeding through a difluorocarbene intermediate. acs.org
Advanced Applications in Materials Science
The incorporation of fluorine atoms into organic molecules can significantly alter their physical and electronic properties, making them attractive for materials science. man.ac.uk this compound, as a fluorinated building block, has potential applications in the development of next-generation materials.
Fluoropolymers : Fluorine-containing polymers are known for their high thermal stability, chemical resistance, and unique surface properties (e.g., non-stick coatings). man.ac.uk Monomers derived from this compound could be used to create novel polymers with tailored properties for applications in recyclable materials, advanced coatings, or membranes.
Liquid Crystals : The polarity and steric profile of the difluoromethyl group can influence the alignment and phase behavior of molecules, which is a critical aspect of liquid crystal design. Incorporating this moiety could lead to new liquid crystal materials for display technologies.
Organic Electronics : The electron-withdrawing nature of the CF2H group can be used to tune the electronic properties of organic semiconductors. This could be leveraged in the design of materials for organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells to enhance performance and stability.
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling rapid prediction and optimization. chemcopilot.com These tools can accelerate the discovery of new reactions and materials related to this compound.
Reaction Outcome Prediction : AI models, trained on vast databases of chemical reactions, can predict the products, yields, and selectivity of new transformations with increasing accuracy. chemcopilot.comeurekalert.org This can save significant experimental time and resources by identifying the most promising reaction conditions before they are even tested in the lab. chemai.io
Designing Novel Reactions : By analyzing complex datasets, machine learning can help chemists design new reactions and synthetic routes. chemeurope.com For example, an AI could suggest novel catalysts or reaction conditions to improve the synthesis of difluoromethylated compounds.
Autonomous Experimentation : The integration of AI with robotic lab systems is leading to the concept of "self-driving laboratories." These platforms can design, execute, and analyze experiments in a continuous loop, dramatically accelerating the pace of discovery and optimization in chemical synthesis. chemcopilot.com
Table 2: Impact of AI/ML in Difluoromethyl Chemistry
| Application Area | AI/ML Contribution | Potential Impact |
|---|---|---|
| Synthesis Planning | Predicts reaction outcomes, suggests optimal conditions. miragenews.com | Reduced development time, lower cost of experimentation. |
| Catalyst Design | Identifies patterns to design more efficient and selective catalysts. | Improved reaction yields and sustainability. |
| Materials Discovery | Predicts physical and electronic properties of novel compounds. | Accelerated development of new polymers and electronic materials. |
Expanding the Scope of Late-Stage Difluoromethylation Strategies
Late-stage functionalization—the introduction of a functional group into a complex molecule at a late point in its synthesis—is a crucial strategy, particularly in drug discovery. nih.gov Developing robust methods for late-stage difluoromethylation is a key frontier.
Novel Reagents and Catalysts : Research is focused on creating more versatile and selective reagents that can install a CF2H group in the presence of diverse functional groups. This includes the development of new metal-based catalysts and non-ozone-depleting difluorocarbene precursors. rsc.orgresearchgate.net
Photocatalysis : Visible-light photoredox catalysis has become a go-to method for late-stage functionalization due to its exceptionally mild reaction conditions. nih.gov This is vital for preserving the integrity of complex, sensitive molecules during the difluoromethylation step.
Broader Substrate Scope : A primary goal is to develop methods that work on a wider variety of molecular scaffolds. Strategies based on radical chemistry, such as Minisci-type reactions, have shown particular promise for the difluoromethylation of heteroaromatics, which are common motifs in pharmaceuticals. rsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Difluoromethyl)-4-fluorophenol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via difluoromethylation of 4-fluorophenol derivatives. Key reagents include sodium 2-chloro-2,2-difluoroacetate and cesium carbonate in polar aprotic solvents like DMF under controlled temperatures (60–80°C). Gas evolution during the reaction necessitates using an oil bubbler. Yield optimization requires precise stoichiometric ratios, exclusion of moisture, and inert atmosphere conditions . Alternative routes involve cross-coupling reactions (e.g., Suzuki coupling) to construct the aromatic backbone before introducing functional groups .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹⁹F NMR : Distinct signals for the difluoromethyl (-CF₂H) and aromatic fluorine groups appear at δ -110 to -120 ppm and δ -105 to -115 ppm, respectively. Splitting patterns confirm substitution positions .
- IR Spectroscopy : Stretching vibrations for -OH (3200–3600 cm⁻¹), C-F (1100–1250 cm⁻¹), and C-O (1200–1300 cm⁻¹) validate functional groups.
- Mass Spectrometry : Molecular ion peaks at m/z 174 (M⁺) with fragmentation patterns (e.g., loss of -CF₂H) confirm the structure .
Advanced Research Questions
Q. How does the difluoromethyl group at the 2-position influence lipophilicity, metabolic stability, and target binding compared to non-fluorinated analogs?
- Methodological Answer : The -CF₂H group enhances lipophilicity (logP increase by ~1.5 units) and metabolic stability by resisting oxidative degradation. Fluorine’s electronegativity alters electron density, strengthening hydrogen bonding with target enzymes (e.g., kinases or cytochrome P450). Comparative studies using analogs (e.g., 2-methyl-4-fluorophenol) show a 30–50% increase in half-life (t₁/₂) in hepatic microsome assays .
Q. What strategies are effective for enantioselective synthesis of chiral derivatives of this compound?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Josiphos) in palladium-catalyzed C-F bond formation achieves enantiomeric excess (ee >90%). Kinetic resolution via lipase-mediated acetylation (e.g., Candida antarctica lipase B) separates enantiomers. Chiral HPLC (e.g., Chiralpak AD-H column) validates ee, while X-ray crystallography confirms absolute configuration .
Q. How can researchers design experiments to resolve contradictory data on the compound’s bioactivity across different studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences or solvent effects). Standardized protocols include:
- Dose-Response Curves : Test a wide concentration range (nM–μM) in triplicate.
- Control Experiments : Use fluorophore-free buffers to rule out autofluorescence interference in cellular assays.
- Orthogonal Assays : Validate enzyme inhibition (e.g., IC₅₀) using both fluorescence-based and radiometric methods .
Q. What computational models predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking Simulations : Tools like AutoDock Vina or Schrödinger Glide model binding poses, prioritizing hydrogen bonds between the phenolic -OH and target active sites.
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Regression analysis links substituent electronic parameters (Hammett σ) to activity trends .
Q. How can environmental degradation pathways of this compound be evaluated to assess ecotoxicological risks?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via LC-MS for byproducts like fluoride ions.
- Biodegradation Assays : Use OECD 301F (manometric respirometry) with activated sludge to measure CO₂ evolution.
- Toxicity Profiling : Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays assess ecological impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

